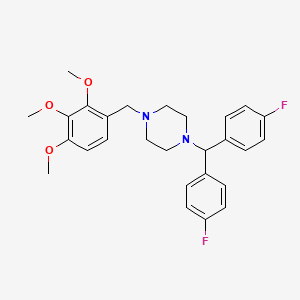










|
REACTION_CXSMILES
|
C[CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H](O)C[C@@H](O)CC(O)=O)[C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=C(C2C=CC=CC=2)C=1C(NC1C=CC=CC=1)=O)C.CC(N1C(/C=C/C(O)CC(O)CC(O)=O)=C([C:65]2[CH:66]=[CH:67][C:68]([F:71])=[CH:69][CH:70]=2)C2C=CC=CC1=2)C.CC[C@@H]([C:76]([O:78][C@@H:79]1[C@@H:84]2[C@@H:85](CC[C@H]3OC(=O)C[C@H](O)C3)[C@@H](C)C=C[C:83]2=[CH:82][C@H:81](C)[CH2:80]1)=O)C.C1C=CC2N=C(C3CC3)C(/C=C/[C@@H](O)C[C@@H](O)C[C:120](O)=[O:121])=C(C3C=CC(F)=CC=3)C=2C=1.CC[C@@H](C(O[C@@H]1[C@@H]2[C@@H](CC[C@@H](O)C[C@@H](O)CC(O)=O)[C@@H](C)C=CC2=C[C@@H:141]([OH:161])C1)=O)C.CC(C1N=C(N(S(C)(=O)=O)C)[N:168]=C(C2C=CC(F)=CC=2)C=1/C=C/[C@@H](O)C[C@@H](O)CC(O)=O)C.CCC(C(O[C@@H]1[C@@H]2[C@@H](CC[C@H]3OC(=O)C[C@H](O)C3)[C@@H](C)C=CC2=C[C@H](C)C1)=O)(C)C>>[CH3:120][O:121][C:81]1[CH:82]=[CH:83][C:84]([CH2:85][N:168]2[CH2:10][CH2:9][N:8]([CH:7]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[C:65]3[CH:70]=[CH:69][C:68]([F:71])=[CH:67][CH:66]=3)[CH2:4][CH2:2]2)=[C:79]([O:78][CH3:76])[C:80]=1[O:161][CH3:141]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)N1C=2C=CC=CC2C(=C1/C=C/C(CC(CC(=O)O)O)O)C=3C=CC(=CC3)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=C(C(=N2)C3CC3)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C=4C=CC(=CC4)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)C=2C=CC(=CC2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=CC(=C(C1OC)OC)CN2CCN(CC2)C(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |